6-Ethynylfuro[3,2-b]pyridine
Overview
Description
6-Ethynylfuro[3,2-b]pyridine: is a heterocyclic compound with the molecular formula C9H5NO and a molecular weight of 143.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynylfuro[3,2-b]pyridine typically involves the condensation of 1,5-dicarbonyl compounds followed by oxidation . One common method is the condensation of 2,3-ene-1,5-diones with ammonia, followed by oxidation using reagents such as air, oxygen, or nitric acid . Another approach involves the use of hydroxylamine instead of ammonia to avoid the oxidation step .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of large-scale reactors and optimized reaction conditions, are likely applicable.
Chemical Reactions Analysis
Types of Reactions: 6-Ethynylfuro[3,2-b]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as air, oxygen, or nitric acid.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the ethynyl group or the furan ring, using reagents such as halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Air, oxygen, nitric acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[3,2-b]pyridine derivatives, while substitution reactions can introduce various functional groups onto the ethynyl or furan moieties.
Scientific Research Applications
6-Ethynylfuro[3,2-b]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Ethynylfuro[3,2-b]pyridine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
- 6-Bromo-2-iodofuro[3,2-b]pyridine
- 6-Iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine
- Furo[3,2-b]pyridine-6-carbaldehyde
- 6-Bromofuro[3,2-b]pyridine-2-carbonitrile
- Furo[3,2-b]pyridine-6-carbonitrile
- 6-Bromofuro[3,2-b]pyridine-2-carbaldehyde
- Furo[3,2-b]pyridine-6-carboxylic acid
- 6-Chloro-1H-pyrrolo[3,2-b]pyridine
- Furo[3,2-b]pyridin-6-ol
- Thieno[3,2-b]pyridine-6-carboxylic acid
Uniqueness: 6-Ethynylfuro[3,2-b]pyridine is unique due to its ethynyl group, which provides additional reactivity and versatility in chemical synthesis. This functional group allows for various substitution reactions, making it a valuable building block for the synthesis of more complex molecules.
Properties
IUPAC Name |
6-ethynylfuro[3,2-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO/c1-2-7-5-9-8(10-6-7)3-4-11-9/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJFZXIEHAJRBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=CO2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674112 | |
Record name | 6-Ethynylfuro[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203499-35-7 | |
Record name | 6-Ethynylfuro[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30674112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1203499-35-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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